(E)-1-(2-tert-butylhydrazono)propan-2-one
Description
(E)-1-(2-tert-Butylhydrazono)propan-2-one (CAS: 83297-06-7, molecular weight: 142.20 g/mol) is a hydrazone derivative characterized by a tert-butyl group attached to the hydrazine moiety and a propan-2-one backbone. The (E)-configuration denotes the trans arrangement of substituents around the hydrazone double bond. Its tert-butyl group introduces steric hindrance, which may influence reactivity, solubility, and metal-binding properties compared to aryl-substituted analogs .
Properties
IUPAC Name |
(1E)-1-(tert-butylhydrazinylidene)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)5-8-9-7(2,3)4/h5,9H,1-4H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSZFBQDGPIZTD-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=NNC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=N/NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-tert-butylhydrazono)propan-2-one typically involves the reaction of 2-tert-butylhydrazine with a suitable ketone, such as acetone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Example Reaction: [ \text{2-tert-butylhydrazine} + \text{acetone} \rightarrow \text{(E)-1-(2-tert-butylhydrazono)propan-2-one} ]
Industrial Production Methods
Industrial production methods for hydrazones often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and may include the use of catalysts or specific solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-tert-butylhydrazono)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(2-tert-butylhydrazono)propan-2-one involves its interaction with molecular targets through the hydrazone group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the hydrazono-propan-2-one core but differ in substituents, leading to distinct physicochemical and coordination properties:
1-(p-Tolylhydrazono)propan-2-one (PTHP)
- Structure : Features a p-tolyl (4-methylphenyl) group instead of tert-butyl.
- Synthesis : Forms thiosemicarbazone derivatives (e.g., TSC1, TSC2, TSC3) via condensation with thiosemicarbazides .
- Properties :
1-(4-Methylphenylimino)-1-(phenylhydrazono)propan-2-one
- Structure : Contains both methylphenyl and phenylhydrazone groups.
- Properties :
(Z)-1-(Benzothiazol-2'-ylthio)-1-(phenylhydrazono)propan-2-one
- Structure : Benzothiazolylthio and phenylhydrazone substituents.
- Properties: Higher molecular weight (327.43 g/mol) due to the benzothiazole moiety. Potential applications in medicinal or materials chemistry due to sulfur-containing groups .
(E)-1-(1-Benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
- Structure: Benzothiophene and dimethylamino substituents.
- Properties: Molecular weight: 231.31 g/mol. Polar amino group may enhance solubility in protic solvents .
Comparative Data Table
*Inferred from analogs; †Calculated from formula in ; ‡Estimated based on substituents.
Biological Activity
(E)-1-(2-tert-butylhydrazono)propan-2-one is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
(E)-1-(2-tert-butylhydrazono)propan-2-one is synthesized through the condensation of 2-tert-butylhydrazine with propan-2-one. The compound features a hydrazone functional group, which is known for its reactivity and ability to form complexes with various biological targets. The structural formula can be represented as follows:
Biological Activity
The biological activity of (E)-1-(2-tert-butylhydrazono)propan-2-one has been investigated in several studies, focusing on its anti-inflammatory and analgesic properties.
Research indicates that the compound acts as an inhibitor of key enzymes involved in inflammatory pathways, such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). These enzymes are critical in the synthesis of pro-inflammatory mediators, including prostaglandins and leukotrienes. The central ketone group in the structure is believed to form covalent bonds with serine residues in the active sites of these enzymes, thereby inhibiting their activity .
In Vitro Studies
- Inhibition of cPLA2α : Studies have shown that (E)-1-(2-tert-butylhydrazono)propan-2-one exhibits significant inhibitory effects on cPLA2α activity. The enzyme was isolated from porcine platelets, and the inhibition was quantified using reversed-phase HPLC techniques to measure arachidonic acid release .
- FAAH Inhibition : The compound also demonstrated inhibitory effects on FAAH, evaluated using rat brain microsomes. The fluorogenic substrate N-(2-hydroxyethyl)-4-pyren-1-ylbutanamide was utilized to assess the release of 4-pyren-1-ylbutanoic acid, confirming the compound's dual inhibitory potential .
Comparative Studies
A comparative analysis of various derivatives of propan-2-one indicated that modifications to the hydrazone structure could enhance or diminish biological activity. For instance, structural variations that maintain the integrity of the ketone group were found to be crucial for optimal enzyme inhibition .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
